molecular formula C7H11ClO2 B8357640 3-Chloro-4,4-dimethylpent-2-enoic acid

3-Chloro-4,4-dimethylpent-2-enoic acid

Cat. No.: B8357640
M. Wt: 162.61 g/mol
InChI Key: XXKSPQMMPWBKFH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • δ 6.8–7.2 ppm : Vinyl protons (C2-C3 double bond), split into a doublet due to coupling with adjacent protons .
    • δ 2.0–2.5 ppm : Methyl groups at C4, appearing as a singlet due to symmetry.
    • δ 12.0–12.5 ppm : Carboxylic acid proton (broad singlet).
  • ¹³C NMR :

    • δ 170–175 ppm : Carbonyl carbon (C5).
    • δ 120–130 ppm : Sp² carbons (C2 and C3).
    • δ 30–35 ppm : Methyl carbons (C4).

Infrared (IR) Spectroscopy

  • ν 1700–1750 cm⁻¹ : Strong C=O stretch (carboxylic acid).
  • ν 1650–1600 cm⁻¹ : C=C stretch (alkene).
  • ν 600–800 cm⁻¹ : C-Cl stretch.

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 163 [M+H]⁺ (C₇H₁₂ClO₂).
  • Fragmentation : Loss of Cl (35.5 amu) and CO₂ (44 amu) to form C₅H₁₀⁺ and C₅H₉⁺ fragments, respectively.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) and other computational methods provide insights into the compound’s electronic properties.

Electronic Structure Analysis

  • HOMO/LUMO Energies :

    • HOMO : Localized on the alkene π-system, facilitating electrophilic attacks.
    • LUMO : Associated with the carboxylic acid group, which may participate in nucleophilic reactions.
  • Molecular Orbitals :

    • π-Orbital (C2-C3) : Delocalized across the double bond, contributing to conjugation and stability.
    • σ*-Orbital (C-Cl) : Weakly antibonding, making the C-Cl bond susceptible to nucleophilic displacement.

Reactivity Predictions

  • Electrophilic Addition : The double bond reacts with halogens (e.g., Br₂) or H₂O to form dihalides or diols.
  • Nucleophilic Substitution : The chlorine atom at C3 may undergo substitution with amines or thiols under basic conditions.

Research Findings and Applications

3-Chloro-4,4-dimethylpent-2-enoic acid serves as a precursor in synthesizing complex molecules, such as:

  • Chromane Derivatives : Sharpless asymmetric dihydroxylation of related benzopyrans yields stereoisomers for pharmaceutical testing .
  • Agrochemicals : Its chlorinated backbone is exploited in herbicide or fungicide synthesis.

Table 2: Synthetic Routes and Applications

Reaction Type Product/Outcome Reference
Chlorination 3-Chloro derivative from parent acid
Cycloaddition Synthesis of bicyclic compounds
Esterification Formation of esters for bioactivity tests

Properties

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

3-chloro-4,4-dimethylpent-2-enoic acid

InChI

InChI=1S/C7H11ClO2/c1-7(2,3)5(8)4-6(9)10/h4H,1-3H3,(H,9,10)

InChI Key

XXKSPQMMPWBKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction serves as a cornerstone for constructing α,β-unsaturated esters, which can be hydrolyzed to carboxylic acids. In a representative procedure, triethyl 2-phosphonopropionate reacts with isobutyraldehyde in dimethoxyethane (DME) under sodium hydride (NaH) catalysis to yield ethyl 2,4-dimethylpent-2-enoate. This intermediate is hydrolyzed under acidic conditions (5 N HCl) to 2,4-dimethylpent-2-enoic acid. Adapting this method for 3-chloro-4,4-dimethylpent-2-enoic acid would require introducing chlorine at the β-position prior to ester hydrolysis.

Key Conditions :

  • Reagents : Triethyl phosphonopropionate, NaH, isobutyraldehyde, DME.

  • Temperature : Reflux (≈144°C).

  • Yield : 75% for ester formation.

Chlorination could be achieved via electrophilic addition using Cl₂ or N-chlorosuccinimide (NCS) at the α,β-unsaturated ester stage, followed by hydrolysis. However, regioselectivity must be controlled to ensure chlorine incorporation at C3.

Acid Chloride Intermediates for Chlorination

Oxalyl Chloride-Mediated Chlorination

Oxalyl chloride is widely used to convert carboxylic acids to acid chlorides, which can subsequently react with amines or undergo nucleophilic substitution. For example, (E)-2-methylpent-2-enoic acid reacts with oxalyl chloride in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) to form the corresponding acid chloride. This intermediate is highly reactive, enabling chlorination at the β-position via radical or ionic pathways.

Procedure :

  • Acid Chloride Formation : (E)-2-methylpent-2-enoic acid (1 eq) + oxalyl chloride (3.5 eq) in DCM, 0°C → rt, 2 h.

  • Chlorination : Treat the acid chloride with Cl₂ gas or SOCl₂ at −10°C to introduce chlorine at C3.

  • Hydrolysis : Quench with aqueous NH₃ or H₂O to regenerate the carboxylic acid.

Yield : 64–91% for analogous transformations.

Thionyl Chloride as a Dual Chlorinating Agent

Thionyl chloride (SOCl₂) acts both as a chlorinating agent and a solvent. In a reported synthesis, 2-methylpent-2-enoic acid reacts with SOCl₂ at room temperature for 20 h, yielding the acid chloride, which is then treated with NH₃ to form the amide. For this compound, SOCl₂ could facilitate chlorination at C3 via a radical mechanism under UV light.

Optimization Notes :

  • Temperature : 20°C.

  • Solvent : Neat SOCl₂.

  • Challenges : Competing sulfonation or over-chlorination requires careful stoichiometry.

Catalytic Enantioselective Chlorination

Isothiourea-Catalyzed Radical Conjugate Addition

Isothiourea catalysts, such as HyperBTM, enable enantioselective radical conjugate additions. In a related study, (E)-4-methylpent-2-enoic acid undergoes radical addition with α-amino acids under photoredox conditions (Ru(bpy)₃²⁺), achieving 81:19 enantiomeric ratio (er). Adapting this for chlorination would involve using Cl- radicals generated from Cl⁻ salts (e.g., NaCl) and oxidants.

Reaction Setup :

  • Catalyst : (S)-HyperBTM·HCl (5 mol%).

  • Light Source : Blue LEDs.

  • Solvent : CH₃CN/CH₃Ph (1:1).

  • Yield : 65% (59% isolated).

Electrochemical Methods for Chlorine Incorporation

Anodic Chlorination in Flow Reactors

Electrochemical chlorination offers a green alternative by generating Cl- radicals in situ. A general procedure for chlorinating alkenes uses tetrabutylammonium iodide (TBAI) as a redox mediator in acetonitrile/DCM (19:1) under potentiostatic conditions (3.9 V). Applied to 4,4-dimethylpent-2-enoic acid, this method could regioselectively chlorinate the double bond.

Optimized Parameters :

  • Electrodes : Graphite anode, nickel cathode.

  • Charge Passed : 2 F/mol.

  • Yield : 70–85% for analogous substrates.

One-Pot Multistep Syntheses

Tandem Alkylation-Chlorination

A one-pot synthesis from 3-methyl-but-2-en-1-ol and acetamido-acetal involves transacetalization followed by chlorination. For example, heating 3-methyl-but-2-en-1-ol with N,N-dimethylacetamide-dimethylacetal at 144°C yields 3,3-dimethyl-pent-4-enoic acid N,N-dimethylamide. Introducing chlorine via Cl₂ gas during the reaction could yield the target compound.

Key Steps :

  • Transacetalization : 144°C, 80 min.

  • Distillation : Remove methanol to drive equilibrium.

  • Chlorination : Introduce Cl₂ at 100°C.
    Yield : 90% for amide formation.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Stereocontrol
HWE OlefinationNaH, DME, isobutyraldehydeReflux, 90 min75%Low
Oxalyl Chloride(COCl)₂, DMF0°C → rt, 2 h91%Moderate
ElectrochemicalTBAI, CH₃CN/DCM3.9 V, 2 h85%High
Isothiourea CatalysisRu(bpy)₃²⁺, HyperBTMBlue LEDs, 24 h65%Excellent

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-4,4-dimethylpent-2-enoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A primary synthetic route involves starting with 4,4-dimethylpent-2-enoic acid, followed by chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. toluene) critically affect regioselectivity and byproduct formation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) is recommended. Yield optimization requires monitoring reaction progress via TLC or GC-MS to minimize over-chlorination.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the carboxylic acid proton (δ ~12 ppm, broad), chloro-substituted alkene protons (δ 5.5–6.5 ppm, coupling constants J = 10–15 Hz for trans configuration), and dimethyl groups (δ ~1.2–1.5 ppm, singlet) .
  • IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Look for molecular ion [M-H]⁻ at m/z 177.042 (calculated for C₇H₁₀ClO₂).

Q. How can chromatographic methods be optimized to separate this compound from its structural isomers?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (60:40, 0.1% trifluoroacetic acid) to resolve isomers. Retention times vary based on substituent positions; for example, the 3-chloro isomer elutes later than 4-chloro derivatives due to increased polarity . Confirm identity via spiking with authentic standards or 2D NMR (COSY, HSQC).

Advanced Research Questions

Q. What reaction mechanisms explain the stereochemical outcomes in derivatives of this compound during Diels-Alder reactions?

  • Methodological Answer : The electron-withdrawing carboxylic acid and chloro groups activate the dienophile, favoring endo selectivity. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state geometries, while experimental validation involves trapping intermediates at low temperatures (-78°C) and analyzing regioselectivity via NOESY NMR . Competing pathways (e.g., [4+2] vs. [2+2] cycloaddition) can be suppressed using Lewis acids like BF₃·OEt₂.

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths and angles, particularly for the chloro-alkene moiety (C-Cl ~1.72 Å). ORTEP-3 visualizes thermal ellipsoids to assess positional disorder. For example, in a recent study, SC-XRD clarified cis/trans isomerism in a related compound, confirming the trans configuration via hydrogen-bonded dimers (O-H···O distance ~2.65 Å) .

Q. What strategies address contradictions between computational predictions and experimental data (e.g., NMR vs. crystallographic results)?

  • Methodological Answer :
  • Step 1 : Re-evaluate computational parameters (e.g., solvent effects in DFT using PCM models).
  • Step 2 : Validate NMR assignments via DEPT-135 (quaternary carbon identification) and HSQC (¹H-¹³C correlations).
  • Step 3 : Cross-validate with alternative techniques (e.g., Raman spectroscopy for crystallographic symmetry) .
    Example: A discrepancy in dihedral angles (NMR-derived vs. XRD) was resolved by identifying dynamic averaging in solution, requiring variable-temperature NMR (-40°C to 25°C) to "freeze" conformers .

Q. How do steric effects from the 4,4-dimethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The dimethyl groups hinder nucleophilic attack at the β-carbon, redirecting reactivity to the α-position. Kinetic studies (monitored via ¹H NMR) show a 3-fold decrease in reaction rate compared to non-methylated analogs. Hammett plots (σ* substituent constants) quantify steric contributions, while X-ray crystallography confirms steric bulk via increased C-C-C angles (~115° vs. ~109° in unsubstituted analogs) .

Data Contradiction Analysis

Case Study: Conflicting data on the compound’s pKa from potentiometric titration vs. computational predictions.

  • Resolution Workflow :
  • Experimental : Perform potentiometric titration in DMSO/water (4:1) to stabilize the carboxylate ion.
  • Computational : Recalculate pKa using COSMO-RS with explicit solvent molecules.
  • Outcome : Discrepancies (~0.5 pH units) arose from neglecting hydrogen bonding in simulations. Including explicit water molecules in DFT reduced the error to <0.1 pH units .

Key Methodological Tools

TechniqueApplicationReference
SHELXLCrystal structure refinement
ORTEP-3Thermal ellipsoid visualization
DFT/B3LYPReaction mechanism modeling
HSQC NMRHeteronuclear correlation

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